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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core upstream regulators of

microRNA-143 (miR-143) expression. It is designed to serve as a critical resource for

researchers, scientists, and professionals involved in drug development who are focused on

the intricate mechanisms of gene regulation and their therapeutic implications. This document

summarizes the key transcriptional, signaling, epigenetic, and post-transcriptional modulators

of miR-143, presenting quantitative data in structured tables, detailing experimental

methodologies, and illustrating regulatory networks through signaling pathway diagrams.

Transcriptional Regulation of miR-143
The transcription of the miR-143 gene is a tightly controlled process orchestrated by a cohort of

transcription factors that bind to specific regulatory elements within its promoter region.

Key Transcription Factors
Several transcription factors have been identified as pivotal regulators of miR-143 transcription,

playing crucial roles in both physiological and pathological contexts.

Serum Response Factor (SRF) and Myocardin (MYOCD): In vascular smooth muscle cells

(VSMCs), the SRF/MYOCD complex is a potent activator of miR-143/145 cluster expression.

This complex binds to CArG boxes within the promoter region, driving the differentiation of

VSMCs.
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NK2 homeobox 5 (Nkx2-5): This cardiac transcription factor also directly targets the miR-

143/145 promoter, contributing to its expression in cardiac progenitors and smooth muscle

cells.[1]

Tumor Protein p53 (TP53): As a tumor suppressor, p53 can regulate the expression of

numerous microRNAs, including miR-143. In colorectal cancer, TP53, in conjunction with

SMAD4, has been shown to regulate the miR-143/145 cluster.[2]

SMAD Family Member 4 (SMAD4): As a key component of the TGF-β signaling pathway,

SMAD4 can interact with other transcription factors to modulate the expression of target

genes, including the miR-143/145 cluster.[2]

Ras-Responsive Element-Binding Protein 1 (RREB1): Oncogenic Ras signaling can lead to

the repression of the miR-143/145 cluster. This repression is mediated by the transcription

factor RREB1, which binds to the miR-143/145 promoter.[3]

Transcription Factor 3 (Tcf3): In the context of embryonic development, Tcf3 has been

implicated in forming feed-forward loops with miR-143.[4]

Quantitative Data on Transcriptional Regulation

Transcription
Factor

Cell
Type/Context

Method

Fold Change
in miR-143
Expression/Pr
omoter
Activity

Reference

Myocardin NIH 3T3 cells
Luciferase

Reporter Assay

~8-fold increase

in promoter

activity

[5]

Nkx2-5
Embryonic Stem

Cells
DamID-qPCR

>1.5-fold

modulation of

target genes

[6]

RREB1
Pancreatic

Cancer Cells

Luciferase

Reporter Assay

Repression of

promoter activity
[3]
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Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for SRF Binding to the miR-143 Promoter

This protocol is adapted from studies investigating SRF binding to its target promoters.

Cell Culture and Cross-linking: Culture vascular smooth muscle cells to ~80-90% confluency.

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10 minutes at room temperature. Quench the reaction with glycine.

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA

to an average size of 200-1000 bp.

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the

chromatin overnight at 4°C with an anti-SRF antibody or a negative control IgG.

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-

chromatin complexes.

Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE

buffers to remove non-specific binding. Elute the chromatin from the beads.

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating

at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform

extraction or a commercial kit.

Quantitative PCR (qPCR): Perform qPCR using primers flanking the predicted CArG box in

the miR-143 promoter. Calculate the fold enrichment relative to the IgG control.

Luciferase Reporter Assay for miR-143 Promoter Activity

This protocol provides a general framework for assessing the impact of transcription factors on

miR-143 promoter activity.

Plasmid Construction: Clone the promoter region of the human miR-143 gene (containing

putative transcription factor binding sites) into a luciferase reporter vector (e.g., pGL3-Basic).
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Cell Culture and Transfection: Seed cells (e.g., HEK293T or a relevant cell line) in a 24-well

plate. Co-transfect the cells with the miR-143 promoter-luciferase construct, a vector

expressing the transcription factor of interest (or siRNA for knockdown), and a Renilla

luciferase control vector for normalization.

Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells using a passive lysis buffer.

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay

system.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

control for transfection efficiency. Express the results as fold change in promoter activity

relative to a control group.

Signaling Pathways Regulating miR-143 Expression
The expression of miR-143 is intricately linked to several major signaling pathways that are

often dysregulated in disease.

Key Signaling Pathways
Ras/MAPK Pathway: Activation of the Ras/MAPK pathway, frequently observed in cancers,

leads to the repression of miR-143 expression.[3][7] This creates a feed-forward loop, as

miR-143 itself can target KRAS.[7]

PI3K/Akt Pathway: The PI3K/Akt signaling pathway, another critical regulator of cell growth

and survival, has been shown to be modulated by miR-143, and in turn, can influence miR-

143 expression. Overexpression of miR-143 can inhibit the PI3K/Akt pathway.[8][9]

TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway is a potent inducer of

miR-143/145 expression in various cell types, including podocytes and non-small cell lung

cancer cells.[10][11] This induction is mediated, at least in part, through the Smad signaling

cascade.

Jagged-1/Notch Signaling: In vascular smooth muscle cells, the Jagged-1/Notch signaling

pathway acts as a positive regulator of miR-143/145 expression, promoting a differentiated

phenotype. This regulation is independent of the SRF/Myocardin pathway.[3][12]
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Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, a crucial player in

development and disease, has been shown to interact with various microRNAs. While direct

regulation of miR-143 by this pathway requires further elucidation, crosstalk between Wnt

signaling and miR-143 has been suggested.[12][13][14]

Quantitative Data on Signaling Pathway Regulation
Signaling
Pathway

Treatment/Mod
ulation

Cell Type
Fold Change
in miR-143
Expression

Reference

TGF-β Signaling
5 ng/mL TGF-β1

for 48h

Human

Podocytes

~2.5-fold

increase
[11]

TGF-β Signaling
1 ng/mL TGF-β1

for 48h

Human

Myotubes

Potent

upregulation
[15]

Jagged-1/Notch

Signaling

Immobilized Jag-

1 Fc

Human Aortic

VSMCs

Significant

upregulation
[12]

Ras/MAPK

Pathway

Oncogenic

KrasG12D

expression

Pancreatic

Ductal Epithelial

Cells

Downregulation [7]

Signaling Pathway Diagrams (Graphviz)
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Caption: TGF-β signaling induces miR-143 transcription via Smad proteins.
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Caption: Jagged-1/Notch signaling activates miR-143 transcription.
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Epigenetic Regulation of miR-143
Epigenetic modifications, including DNA methylation and histone acetylation, play a significant

role in controlling miR-143 expression, particularly in the context of cancer where its expression

is often silenced.

Key Epigenetic Modifications
DNA Methylation: Hypermethylation of the CpG islands in the promoter region of the miR-

143 host gene can lead to its transcriptional silencing. Treatment with DNA

methyltransferase (DNMT) inhibitors, such as 5-Aza-2'-deoxycytidine (Decitabine), can

restore miR-143 expression in cancer cells.

Histone Acetylation: The state of histone acetylation, controlled by histone acetyltransferases

(HATs) and histone deacetylases (HDACs), influences chromatin structure and gene

accessibility. Treatment with HDAC inhibitors, like Trichostatin A (TSA), has been shown to

modulate miR-143 expression, suggesting that histone modifications are involved in its

regulation.

Quantitative Data on Epigenetic Regulation
Epigenetic
Modifier

Treatment Cell Type
Fold Change
in miR-143
Expression

Reference

5-Aza-2'-

deoxycytidine
1 µM for 24-120h

Hepatoma cell

lines

Up-regulation of

various genes
[16]

5-Aza-2'-

deoxycytidine
10 µM

Breast cancer

cells

Partial

demethylation

and gene re-

expression

[17]

Trichostatin A

(TSA)
Not specified

Primary rat

hepatocytes
Down-regulation [18][19]

Trichostatin A

(TSA)

1 µM for 24h and

48h

Breast cancer

SK-BR-3 cells

Modulation of

gene expression
[20]
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Experimental Protocols
5-Aza-2'-deoxycytidine Treatment Protocol

This is a general protocol for treating cancer cell lines with 5-Aza-2'-deoxycytidine to assess its

effect on miR-143 expression.

Cell Culture: Plate cancer cells at a desired density (e.g., 2.5 x 10^5 cells/mL) and allow

them to adhere overnight.

Drug Treatment: Treat the cells with varying concentrations of 5-Aza-2'-deoxycytidine (e.g.,

1-10 µM). A vehicle control (e.g., DMSO) should be included.

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72, or 120 hours). For

longer time points, the medium containing fresh 5-Aza-2'-deoxycytidine may need to be

replaced.

RNA Extraction and qRT-PCR: Harvest the cells and extract total RNA. Perform quantitative

reverse transcription PCR (qRT-PCR) to measure the expression level of mature miR-143.

Use an appropriate small nuclear RNA (e.g., U6) for normalization.

Data Analysis: Calculate the fold change in miR-143 expression in the treated cells relative

to the vehicle-treated control cells.

Competing Endogenous RNA (ceRNA) Regulation
A growing body of evidence indicates that miR-143 expression and activity are also regulated

at the post-transcriptional level by competing endogenous RNAs (ceRNAs), such as long non-

coding RNAs (lncRNAs) and circular RNAs (circRNAs). These ceRNAs contain miRNA

response elements (MREs) and can "sponge" or sequester miR-143, thereby reducing its

availability to bind to its target mRNAs.

Key ceRNAs for miR-143
LINC00667: This lncRNA has been shown to act as a ceRNA for miR-143-3p in clear cell

renal cell carcinoma and non-small cell lung cancer, promoting tumor progression by

sponging miR-143-3p and upregulating its target, ZEB1.[1][3][4]
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circUBAP2: This circular RNA functions as a sponge for miR-143 in osteosarcoma. By

binding to and inhibiting miR-143, circUBAP2 promotes osteosarcoma progression.[10][11]

[15]

Quantitative Data on ceRNA Regulation

ceRNA Modulation Cell Type

Effect on miR-
143
Expression/Ac
tivity

Reference

LINC00667 Overexpression

Clear cell renal

cell carcinoma

cells

Repression of

miR-143-3p
[1][4]

circUBAP2 Overexpression

Osteosarcoma

cells (MG63,

U2OS)

Inhibition of miR-

143 expression
[10][11][15]

circUBAP2 Knockdown

Osteosarcoma

cells (MG63,

U2OS)

Enhancement of

miR-143

expression

[10]

ceRNA Regulatory Network Diagram (Graphviz)
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Caption: LINC00667 and circUBAP2 act as sponges for miR-143.

Conclusion
The regulation of miR-143 expression is a multifaceted process involving a complex interplay of

transcription factors, signaling pathways, epigenetic modifications, and ceRNA networks.

Understanding these upstream regulatory mechanisms is paramount for elucidating the role of

miR-143 in health and disease and for the development of novel therapeutic strategies

targeting this critical microRNA. This guide provides a foundational framework for researchers

and drug development professionals to navigate the intricate regulatory landscape of miR-143.

Further investigation into the quantitative aspects of these interactions and the development of

more detailed experimental protocols will undoubtedly accelerate progress in this promising

field.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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